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molecular formula C8H8BrNO2 B1333987 1-Bromo-2,4-dimethyl-3-nitrobenzene CAS No. 39053-43-5

1-Bromo-2,4-dimethyl-3-nitrobenzene

Cat. No. B1333987
M. Wt: 230.06 g/mol
InChI Key: LHRGPLOPZIPERM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288538B2

Procedure details

To a solution of crude 1-bromo-2,4-dimethyl-3-nitrobenzene (0.58 g, 2.9 mmol) in glacial acetic acid (12 mL) was added iron powder (0.65 g, 11.6 mmol). The mixture was stirred rapidly at 80° C. under nitrogen for 2 hours. Upon completion, the mixture was cooled, diluted with diethyl ether and extracted with aqueous sodium hydroxide solution (2N). The organic layer was dried over sodium sulfate, decanted and concentrated under reduced pressure to give 3-bromo-2,6-dimethylphenylamine as a yellow oil which was used without further purification.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12]>C(O)(=O)C.C(OCC)C.[Fe]>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([NH2:9])[C:5]([CH3:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.58 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)C)[N+](=O)[O-])C
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred rapidly at 80° C. under nitrogen for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with aqueous sodium hydroxide solution (2N)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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